2,6-Diclorofenol-indo-o-cresol Sal de Sodio

Descripción general

Descripción

2,6-Dichlorophenol-indo-o-cresol Sodium Salt (DCP-IOC-Na) is an organic compound that has been widely used in laboratory experiments due to its strong absorbance in the UV-visible spectrum. It is a salt form of the 2,6-dichlorophenol-indo-o-cresol (DCP-IOC) molecule, which is an aromatic hydroxybenzene derivative with two chlorine atoms attached to the benzene ring. The salt form of the molecule has been used in a variety of scientific research applications, including spectrophotometry, chromatography, and other analytical techniques.

Aplicaciones Científicas De Investigación

Determinación de Vitamina C

Este compuesto se utiliza ampliamente como reactivo colorimétrico para la determinación de los niveles de vitamina C (ácido ascórbico). El ensayo se basa en la reducción del tinte por la vitamina C, lo que lleva a un cambio de color que se puede medir cuantitativamente. Esta aplicación es crucial en la industria alimentaria para el control de calidad y el análisis nutricional, especialmente en los jugos de frutas .

Tinte Redox en Ensayos Enzimáticos

Sirve como tinte redox para investigar la eficiencia de las nanopartículas de oro (Au-NP) para la actividad enzimática de la glucosa oxidasa (GOx). Esta aplicación es significativa en el campo de la bioquímica para estudiar la cinética enzimática y en el desarrollo de biosensores .

Composición de Dosiómetro Específico para UVB

El compuesto se utiliza para componer dosiómetros específicos para UVB. Estos dosiómetros son esenciales para medir la exposición a la radiación UVB, lo cual es importante en el monitoreo ambiental y en estudios relacionados con los efectos del UVB en los sistemas biológicos .

Medición de la Tasa de Fotosíntesis

En la investigación de la fisiología vegetal, esta sal de sodio se utiliza para medir la tasa de fotosíntesis. Actúa como un aceptor de electrones en el proceso, y la tasa de su reducción es un indicador de la actividad fotosintética, lo cual es vital para comprender el crecimiento y la productividad de las plantas .

Ensayo de Actividad de la Enzima NQO1

El compuesto se utiliza como sustrato en los ensayos de NQO1 para investigar la actividad citosólica hepática de NQO1 espectrofotométricamente. NQO1 es una enzima involucrada en la desintoxicación de quinonas y la protección contra el estrés oxidativo, lo que hace que esta aplicación sea importante en toxicología y farmacología .

Agente Reductor en Síntesis Química

Debido a sus propiedades reductoras, se emplea como agente reductor en varios procesos de síntesis química. Este papel es fundamental en química orgánica para la preparación de diferentes compuestos a través de reacciones de reducción .

Fabricación de Ensayos Diagnósticos

En el campo de la medicina, esta sal de sodio se utiliza en la fabricación de ensayos diagnósticos. Estos ensayos son críticos para el diagnóstico clínico y se utilizan para detectar y cuantificar sustancias específicas en muestras biológicas .

Hematología e Histología

Por último, encuentra aplicación en hematología e histología para fines de tinción. En estos campos, la tinción precisa es esencial para la visualización y la diferenciación de componentes celulares bajo un microscopio, lo cual es crucial para el diagnóstico y la investigación .

Mecanismo De Acción

Target of Action

It is commonly used as a redox dye in biochemical assays .

Mode of Action

As a redox dye, 2,6-Dichlorophenol-indo-o-cresol Sodium Salt is involved in redox reactions, where it can accept or donate electrons. This property allows it to indicate the presence or absence of certain biochemical reactions .

Biochemical Pathways

The compound is often used to investigate the efficiency of gold nanoparticles for the enzymatic activity of glucose oxidase . In this context, it may be involved in the glucose oxidase pathway, where it helps to visualize the conversion of glucose to gluconic acid.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt’s action are primarily related to its role as a redox dye. It can indicate the occurrence of redox reactions, which are fundamental to many biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place to maintain its stability . Additionally, protective measures are advised during handling to avoid contact with skin and eyes .

Análisis Bioquímico

Biochemical Properties

2,6-Dichlorophenol-indo-o-cresol Sodium Salt plays a significant role in biochemical reactions as a redox dye. It interacts with various enzymes and proteins, particularly those involved in redox reactions. For instance, it is used to investigate the efficiency of gold nanoparticles for the enzymatic activity of glucose oxidase. The compound undergoes reduction, changing color from blue to colorless, which helps in quantifying the enzymatic activity. Additionally, it is used in assays to measure the activity of mitochondrial succinate CoQ oxidoreductase (complex II) and liver cytosolic NQO1 activity .

Cellular Effects

2,6-Dichlorophenol-indo-o-cresol Sodium Salt affects various cellular processes, particularly those involving redox reactions. It influences cell function by acting as an electron acceptor in redox reactions, which can impact cell signaling pathways and cellular metabolism. The compound’s ability to undergo reduction and change color makes it useful in studying cellular processes that involve oxidative stress and redox balance. It is also used to assess the impact of reactive oxygen species on cellular functions .

Molecular Mechanism

At the molecular level, 2,6-Dichlorophenol-indo-o-cresol Sodium Salt exerts its effects through redox reactions. It acts as an electron acceptor, undergoing reduction and changing color from blue to colorless. This property is utilized in various biochemical assays to measure the activity of enzymes involved in redox reactions. The compound’s interaction with enzymes such as glucose oxidase and mitochondrial succinate CoQ oxidoreductase highlights its role in facilitating electron transfer and quantifying enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt can change over time due to its stability and degradation. The compound is generally stable at room temperature, but its effectiveness as a redox dye may diminish over extended periods. Long-term studies have shown that the compound can degrade, leading to a decrease in its ability to undergo reduction and change color. This degradation can impact the accuracy of biochemical assays that rely on its redox properties .

Dosage Effects in Animal Models

The effects of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold beyond which the compound’s toxicity increases, leading to potential harm to the animals. It is essential to carefully control the dosage to avoid toxic effects .

Metabolic Pathways

2,6-Dichlorophenol-indo-o-cresol Sodium Salt is involved in metabolic pathways related to redox reactions. It interacts with enzymes such as glucose oxidase and mitochondrial succinate CoQ oxidoreductase, facilitating electron transfer and contributing to the overall redox balance within cells. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis and regulating oxidative stress .

Transport and Distribution

Within cells and tissues, 2,6-Dichlorophenol-indo-o-cresol Sodium Salt is transported and distributed based on its solubility and interaction with cellular components. The compound is soluble in water, which allows it to diffuse easily within the cellular environment. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its redox state, with the reduced form being more readily transported within cells .

Subcellular Localization

2,6-Dichlorophenol-indo-o-cresol Sodium Salt localizes to specific subcellular compartments based on its interactions with cellular components. It is often found in areas where redox reactions occur, such as the mitochondria and cytosol. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Its presence in these compartments allows it to participate in redox reactions and contribute to cellular homeostasis .

Propiedades

IUPAC Name |

sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-methylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2.Na/c1-7-4-8(2-3-12(7)17)16-9-5-10(14)13(18)11(15)6-9;/h2-6,17H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSGHLFQAXKLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

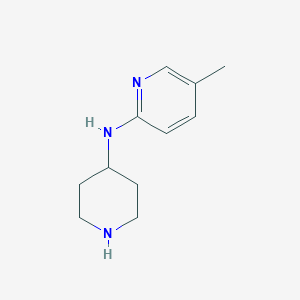

![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide](/img/structure/B1604004.png)

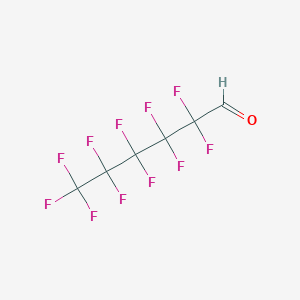

![4-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1604009.png)

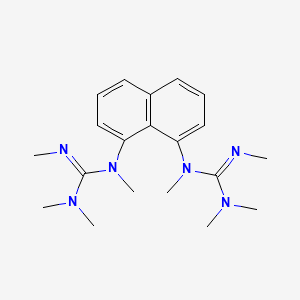

![1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine](/img/structure/B1604012.png)

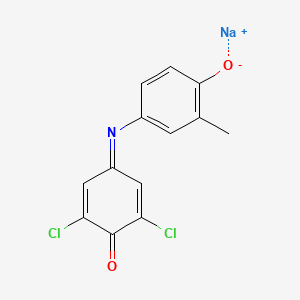

![N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine](/img/structure/B1604020.png)